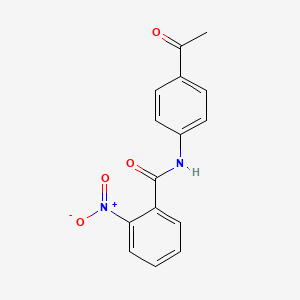

N-(4-acetylphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-6-8-12(9-7-11)16-15(19)13-4-2-3-5-14(13)17(20)21/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLATYMPFUFSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Acetylphenyl 2 Nitrobenzamide and Its Analogues

Historical Development of Benzamide (B126) Synthesis Relevant to N-(4-acetylphenyl)-2-nitrobenzamide

The foundation for the synthesis of this compound lies in the broader history of amide bond formation. The most significant early contribution is the Schotten-Baumann reaction, first described in the late 19th century. This method, involving the reaction of an amine with an acyl chloride in the presence of a base, remains a highly reliable and widely used technique for preparing amides. mdpi.com The robustness and broad applicability of this reaction have made it a standard approach for synthesizing a vast array of benzamide derivatives.

Over the decades, numerous advancements have built upon this classical foundation. The development of various coupling reagents in the mid-20th century provided alternatives to acyl chlorides, allowing for the direct amidation of carboxylic acids. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and, later, more sophisticated agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), expanded the toolkit for amide synthesis, offering milder conditions and broader functional group tolerance. researchgate.net These developments have been pivotal in the synthesis of complex, polyfunctional molecules, including analogues of this compound.

Classical Synthetic Routes to this compound

The most direct and classical approach to synthesizing this compound involves the formation of the central amide bond by coupling a 2-nitrobenzoyl derivative with 4-aminoacetophenone.

Amidation Reactions for Constructing the Benzamide Linkage

The primary method for constructing the benzamide linkage in this compound is the acylation of 4-aminoacetophenone with an activated 2-nitrobenzoic acid derivative. The most common and industrially scalable of these methods is the reaction with 2-nitrobenzoyl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com

An alternative classical route involves the use of coupling reagents to facilitate the reaction between 2-nitrobenzoic acid and 4-aminoacetophenone directly. This avoids the need to prepare the often moisture-sensitive acyl chloride. A variety of such reagents can be employed, as detailed in the table below.

Table 1: Typical Reagents for the Amidation of 4-aminoacetophenone with 2-nitrobenzoic acid

| Activating Agent/Method | Reagents | Typical Solvent | General Observations |

|---|---|---|---|

| Acyl Chloride | 2-Nitrobenzoyl chloride, Triethylamine or Pyridine | Dichloromethane, Toluene, or Tetrahydrofuran | High-yielding and rapid reaction; requires prior synthesis of the acyl chloride. mdpi.com |

| Carbodiimide Coupling | 2-Nitrobenzoic acid, EDC, HOBt | Dimethylformamide (DMF) or Dichloromethane | Milder conditions than acyl chloride route; EDC and HOBt help to suppress side reactions and improve yields. researchgate.net |

| Phosphonium/Uronium Salt Coupling | 2-Nitrobenzoic acid, HBTU or HATU, DIPEA | Dimethylformamide (DMF) | Highly efficient but more expensive reagents; often used for challenging or small-scale syntheses. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce waste, avoid hazardous materials, and improve energy efficiency. For a molecule like this compound, these approaches can be implemented at various stages.

One major focus has been the replacement of hazardous solvents like dichloromethane and DMF with more environmentally benign alternatives. Water has been explored as a solvent for some amidation reactions, often with the aid of surfactants or under high-temperature conditions. researchgate.net

Catalytic methods that avoid stoichiometric activating agents are another cornerstone of green amide synthesis. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, with water being the only byproduct. google.com Similarly, certain metal catalysts, including those based on iron, copper, and gold, have been developed for the direct coupling of carboxylic acids or even alcohols with amines. rsc.org

Table 2: Green Chemistry Strategies for Benzamide Synthesis

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Using water, ethanol, or solvent-free conditions. | Reduces use of toxic and volatile organic compounds. | researchgate.net |

| Catalytic Direct Amidation | Use of boric acid or metal catalysts (Fe, Cu, Au). | Avoids stoichiometric and often hazardous coupling reagents, generating less waste. | google.comrsc.org |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Can significantly reduce reaction times and energy consumption. | frontiersin.org |

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving high chemo- and regioselectivity is critical in the synthesis of this compound to ensure the desired connectivity and avoid the formation of impurities.

Chemoselectivity primarily concerns the selective reaction of the amine group of 4-aminoacetophenone with the activated carboxylic acid derivative of 2-nitrobenzoic acid, without unintended reactions at the acetyl or nitro groups. Under standard amidation conditions, this is generally not a problem as the amine is the most nucleophilic site. However, in subsequent reactions, such as the reduction of the nitro group, chemoselectivity becomes crucial to avoid the simultaneous reduction of the acetyl ketone. nih.govrsc.org

Regioselectivity in the context of the main amidation reaction is straightforward, as the bond forms between the single amino group and the carboxylic acid derivative. However, if one were to synthesize the precursors, regioselectivity would be a major consideration. For example, the nitration of benzoyl chloride must be controlled to favor the formation of the 2-nitro isomer over the 3- and 4-nitro isomers. The regioselectivity of electrophilic nitration is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions, such as the nature of the nitrating agent and the solvent. nih.govnih.gov

Parallel Synthesis and Library Generation Strategies for this compound Derivatives

In drug discovery and materials science, it is often desirable to synthesize a large number of related compounds (a library) for screening purposes. Parallel synthesis techniques are well-suited for the rapid generation of analogues of this compound. nih.govbioduro.com This can be achieved by varying the two main building blocks.

A library of derivatives could be created by reacting a panel of substituted 2-nitrobenzoic acids with 4-aminoacetophenone. Conversely, 2-nitrobenzoic acid could be reacted with a library of different substituted anilines. These reactions can be carried out simultaneously in multi-well plates or using automated synthesis platforms. nih.govmdpi.com

Solid-phase organic synthesis (SPOS) offers another powerful strategy for library generation. In this approach, either the aniline (B41778) or the benzoic acid component is attached to a solid support (a resin bead). The other component is then added in solution to form the amide bond. The desired product is cleaved from the resin in the final step. This methodology facilitates the purification process, as excess reagents and byproducts can be simply washed away. mdpi.com

Spectroscopic and Structural Elucidation Research of N 4 Acetylphenyl 2 Nitrobenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-(4-acetylphenyl)-2-nitrobenzamide

Detailed experimental NMR data for this compound is not available in the reviewed literature. A complete analysis requires specific chemical shifts, coupling constants, and correlation data.

Proton (¹H) NMR Spectroscopic Investigations

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound are not documented in the searched scientific databases.

Carbon (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum, which would provide the chemical shifts for each carbon atom in this compound, is not available in the public domain.

Two-Dimensional NMR Spectroscopic Techniques (COSY, HSQC, HMBC) for this compound

Information regarding 2D NMR studies (COSY, HSQC, HMBC) to establish the connectivity and spatial relationships within the this compound molecule has not been reported in published research.

Fourier-Transform Infrared (FT-IR) Spectroscopic Research on Functional Groups of this compound

A published FT-IR spectrum detailing the characteristic vibrational frequencies for the functional groups (e.g., N-H stretch, C=O stretches of the amide and ketone, and N-O stretches of the nitro group) of this compound could not be found.

Mass Spectrometric (MS) Characterization Methodologies for this compound

Publicly accessible mass spectrometry data, which would confirm the molecular weight and reveal the fragmentation pattern of this compound, is currently unavailable.

X-ray Crystallographic Analysis of this compound: Molecular Conformation and Intermolecular Interactions

There are no published X-ray crystallography studies for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other accessible databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, molecular conformation, and intermolecular interactions is not available.

Vibrational Spectroscopy and Raman Scattering Studies of this compound

A comprehensive analysis of the vibrational and Raman spectra of this compound would involve the assignment of observed spectral bands to specific vibrational modes within the molecule. This process is often supported by theoretical calculations, such as those based on Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. The comparison between experimental and calculated spectra aids in the definitive assignment of complex vibrational modes.

For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its constituent functional groups: the amide linkage (-CONH-), the acetyl group (-COCH₃), the nitro group (-NO₂), and the phenyl rings.

Key Expected Vibrational Modes:

Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear in the range of 1630-1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is usually found between 1510 and 1570 cm⁻¹.

Acetyl Group Vibrations: The acetyl group is characterized by a strong C=O stretching vibration, which is anticipated to be in the region of 1680-1720 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would also be present.

Nitro Group Vibrations: The nitro group exhibits two prominent stretching vibrations: the asymmetric stretching mode (ν_as(NO₂)) typically appearing in the 1500-1570 cm⁻¹ range, and the symmetric stretching mode (ν_s(NO₂)) which is found between 1300 and 1370 cm⁻¹.

Aromatic Ring Vibrations: The two phenyl rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected at lower frequencies.

Due to the lack of specific published research on the vibrational and Raman spectroscopy of this compound, detailed data tables with experimental and calculated frequencies and their specific assignments for this particular molecule cannot be compiled.

Computational Chemistry and Molecular Modeling Studies of N 4 Acetylphenyl 2 Nitrobenzamide

Quantum Chemical Calculations on the Electronic Structure of N-(4-acetylphenyl)-2-nitrobenzamide

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about its geometry and energetics. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize its three-dimensional structure.

Studies on analogous compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide, have utilized DFT to provide theoretical data on electronic energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as generating Molecular Electrostatic Potential (MEP) maps semanticscholar.org. For this compound, the HOMO is expected to be localized on the more electron-rich 4-acetylphenyl ring, while the LUMO is likely to be centered on the electron-deficient 2-nitrophenyl ring, a characteristic feature of many nitroaromatic compounds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions.

A hypothetical DFT study on this compound would likely yield the following types of data:

| Parameter | Predicted Value/Observation |

| Optimized Geometry | Non-planar conformation with a significant dihedral angle between the two phenyl rings. |

| HOMO Energy | Primarily located on the N-(4-acetylphenyl) moiety. |

| LUMO Energy | Primarily located on the 2-nitrobenzamide (B184338) moiety. |

| HOMO-LUMO Gap | Indicative of the molecule's kinetic stability and reactivity. |

| Dipole Moment | A significant value is expected due to the presence of polar nitro and acetyl groups. |

| Mulliken Charges | Distribution of partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

This table is illustrative and based on findings for analogous compounds.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous quantum mechanical approach to studying molecular systems. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules. For this compound, ab initio calculations would further refine the understanding of its electronic structure.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

For this compound, the key rotational degrees of freedom are around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. The rotation around the amide bond is generally restricted due to its partial double-bond character, leading to distinct cis and trans conformers. However, for N-aryl amides, the trans conformation is typically more stable nsf.gov.

The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the corresponding energy. This provides a detailed landscape of the conformational space, identifying low-energy conformers and the energy barriers between them. For substituted benzamides, both planar and non-planar conformations can be stable, with the final geometry being a balance of steric and electronic effects nih.gov. The presence of the ortho-nitro group in this compound is expected to create a complex PES with multiple local minima.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and thermodynamic properties of a molecule in a simulated environment, such as in a solvent or bound to a protein.

An MD simulation of this compound in an aqueous solution would reveal its dynamic conformational changes, hydration patterns, and intramolecular interactions. For instance, simulations of nitrobenzene dioxygenase have highlighted the importance of hydrogen bonding between an asparagine residue and the nitro group of the substrate in positioning it correctly for a reaction acs.org. Similarly, MD simulations could explore the interactions of the nitro and acetyl groups of this compound with water molecules and how these interactions influence its conformational preferences.

Molecular Docking and Protein-Ligand Interaction Predictions for this compound (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein . This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical docking study, this compound would be docked into the active site of a relevant protein target. The docking algorithm would explore various conformations and orientations of the ligand within the binding pocket, and a scoring function would estimate the binding affinity for each pose.

Studies on similar benzamide (B126) derivatives have shown that they can form a variety of interactions with protein active sites, including hydrogen bonds, hydrophobic interactions, and pi-stacking nih.gov. For this compound, the amide group can act as both a hydrogen bond donor and acceptor. The acetyl group can also participate in hydrogen bonding, while the two aromatic rings can form hydrophobic and pi-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The nitro group, being a strong electron-withdrawing group, can engage in polar interactions.

A summary of potential interactions is presented in the table below:

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Amide (NH) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Amide (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Acetyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Phenyl Rings | Hydrophobic, Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Nitro Group | Polar, Hydrogen Bond Acceptor | Arginine, Asparagine, Glutamine |

This table is illustrative and based on general principles of protein-ligand interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent analogues.

For a series of compounds including this compound and its analogues, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be used to build a statistical model that relates them to a measured biological activity.

QSAR studies on nitroaromatic compounds have often highlighted the importance of descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), which relates to the ease of reduction of the nitro group, and the octanol-water partition coefficient (logP), which describes the compound's hydrophobicity nih.gov. Other relevant descriptors could include molar refractivity (related to steric effects) and various topological indices. A robust QSAR model for analogues of this compound would provide valuable insights into the structural requirements for a particular biological activity and could accelerate the discovery of new lead compounds.

Investigation of this compound Reveals a Gap in Current Scientific Literature

Extensive searches for published research on the specific biological activities of the chemical compound This compound have yielded no specific data. Following a comprehensive review of scientific databases and literature, it has been determined that there are no available in vitro studies detailing the enzyme inhibition, antimicrobial, antifungal, antiprotozoal, anticancer, or immunomodulatory effects of this particular molecule.

The search for information was structured to align with a detailed investigation of the compound's potential biological activities, including:

While research exists for structurally related compounds, such as other nitrobenzamide and N-phenylbenzamide derivatives nih.govmdpi.comnih.govresearchgate.netnanobioletters.comresearchgate.netnih.gov, this information cannot be scientifically extrapolated to predict the specific activities of this compound. The biological and pharmacological effects of a chemical compound are highly specific to its exact structure, and even minor chemical modifications can lead to vastly different activities.

For instance, various N-substituted nitrobenzamides have been explored for a range of biological activities. Studies on N-pyrazolyl-2-nitrobenzamides have shown some antifungal activity nih.gov, while a series of 4-nitro-N-phenylbenzamides were evaluated for anticonvulsant properties nih.gov. Similarly, research into N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides has indicated a broad spectrum of antimicrobial activity nih.gov. The general class of nitro-containing compounds is recognized for its potential bioactivity, which is a key factor in their pharmacological interest mdpi.com.

However, without direct experimental evidence, it is impossible to generate a scientifically accurate and informative article on the biological profile of this compound. The creation of data tables and detailed research findings, as requested, is not possible in the absence of primary research literature.

Therefore, all sections of the proposed investigation—from enzyme inhibition to molecular mechanisms of action—remain unaddressed in the current body of scientific work for this specific compound. This highlights a gap in the existing research landscape and indicates that the biological potential of this compound has not yet been formally investigated or reported.

Investigation of Biological Activities and Mechanistic Pathways in Vitro Associated with N 4 Acetylphenyl 2 Nitrobenzamide

Antioxidant Activity Profiling of N-(4-acetylphenyl)-2-nitrobenzamide (In Vitro Assays)

The evaluation of a compound's antioxidant activity is a critical step in assessing its potential to combat oxidative stress, a key factor in various pathologies. Standard in vitro assays are employed to determine the ability of a compound to neutralize free radicals and other reactive oxygen species. While no specific data exists for this compound, a hypothetical investigation would likely involve the following assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that is quantifiable.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity.

ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the ability of a compound to quench peroxyl radicals, which are prevalent in lipid peroxidation.

Nitric Oxide (NO) Scavenging Assay: Given the role of nitric oxide in both physiological and pathological processes, this assay would determine the compound's ability to scavenge excess NO radicals.

Table 1: Hypothetical Data Table for In Vitro Antioxidant Activity of a Representative Nitrobenzamide Derivative

| Assay | Test Compound (Concentration) | % Inhibition / Activity | Standard (e.g., Ascorbic Acid) |

| DPPH | Representative Nitrobenzamide (50 µM) | Data Not Available | Data Not Available |

| FRAP | Representative Nitrobenzamide (50 µM) | Data Not Available | Data Not Available |

| ORAC | Representative Nitrobenzamide (50 µM) | Data Not Available | Data Not Available |

| NO Scavenging | Representative Nitrobenzamide (50 µM) | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.

Anti-inflammatory Pathways Modulated by this compound (In Vitro Models)

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. In vitro models are essential for elucidating the anti-inflammatory mechanisms of a test compound. For a novel nitrobenzamide derivative, the investigation would typically focus on its effects on key inflammatory mediators and signaling pathways in immune cells, such as macrophages.

Research on other nitrobenzamide derivatives has shown that they can modulate inflammatory responses by inhibiting the production of pro-inflammatory molecules. nih.gov A typical investigation of this compound would likely involve:

Inhibition of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model to assess the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokines: The effect of the compound on the expression and secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) would be measured using techniques like ELISA and qPCR.

Inhibition of Cyclooxygenase-2 (COX-2) Expression: COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Western blotting or qPCR would be used to assess the compound's effect on COX-2 levels.

Table 2: Hypothetical Data Table for In Vitro Anti-inflammatory Activity of a Representative Nitrobenzamide Derivative in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Test Compound (Concentration) | % Inhibition / Change | Standard (e.g., Dexamethasone) |

| NO Production | Representative Nitrobenzamide (10 µM) | Data Not Available | Data Not Available |

| TNF-α Secretion | Representative Nitrobenzamide (10 µM) | Data Not Available | Data Not Available |

| IL-1β Expression | Representative Nitrobenzamide (10 µM) | Data Not Available | Data Not Available |

| COX-2 Expression | Representative Nitrobenzamide (10 µM) | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.

Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 2 Nitrobenzamide Analogues

Impact of Substituent Variation on the Acetylphenyl Moiety of N-(4-acetylphenyl)-2-nitrobenzamide

The N-(4-acetylphenyl) portion of the molecule presents several opportunities for structural modification to probe its role in biological interactions. Variations can be introduced at the acetyl group itself or on the phenyl ring.

The acetyl group is a key feature, likely involved in hydrogen bonding or other polar interactions with a biological target. Modifications to this group can significantly alter the compound's activity. For instance, reduction of the acetyl carbonyl to a hydroxyl group would change its hydrogen bonding capability from an acceptor to a donor, which could drastically affect binding affinity. Conversion of the acetyl to an oxime or hydrazone would introduce different electronic and steric properties, potentially leading to altered biological responses. Furthermore, replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) could probe the size and shape of the binding pocket.

Substituents on the phenyl ring of the acetylphenyl moiety can also modulate activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire moiety and influence its interaction with the target. For example, a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives demonstrated that the introduction of a lipophilic 4-methoxystyryl group in place of a bromine atom resulted in a significant improvement in inhibitory activity against certain enzymes researchgate.net. While not a direct analogue, this study highlights the importance of substituents on the acetylphenyl ring in modulating biological activity.

A hypothetical SAR study exploring substitutions on the acetylphenyl ring of this compound could yield data such as that presented in the interactive table below.

| Substituent (R) | Position on Phenyl Ring | Modification of Acetyl Group | Hypothetical Biological Activity (IC₅₀, µM) |

| H | - | None (Acetyl) | 5.0 |

| OH | 3' | None (Acetyl) | 7.2 |

| OCH₃ | 3' | None (Acetyl) | 4.5 |

| Cl | 3' | None (Acetyl) | 3.8 |

| H | - | Reduced to -CH(OH)CH₃ | 15.8 |

| H | - | Converted to Oxime | 9.1 |

| H | - | Replaced with Propionyl | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Effects of Nitro Group Position and Substitution on this compound Activity Profiles

The nitro group on the benzamide (B126) ring is a strong electron-withdrawing group and its position can significantly influence the electronic distribution of the entire molecule, thereby affecting its biological activity. The parent compound has the nitro group at the 2-position (ortho to the amide linkage). Moving this group to the 3-position (meta) or 4-position (para) would alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which could lead to different binding orientations and affinities.

Studies on other nitroaromatic compounds have shown that the position of the nitro group can impact biological effects such as mutagenicity. Furthermore, the electron-withdrawing nature of the nitro group can enhance the reactivity of the benzamide core towards nucleophilic attack, which could be a factor in its mechanism of action.

Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would provide valuable SAR data. An amino group, for instance, would introduce a hydrogen bond donor and a basic center, drastically changing the physicochemical properties of the compound. Research on ring-substituted salicylanilides and carbamoylphenylcarbamates has shown that nitro and amino derivatives exhibit different lipophilicity and biological activity profiles nih.gov.

The following interactive table illustrates hypothetical activity data for analogues with modified nitro group positions and substitutions.

| Nitro Group Position | Replacing Substituent | Hypothetical Biological Activity (IC₅₀, µM) |

| 2- (ortho) | -NO₂ | 5.0 |

| 3- (meta) | -NO₂ | 8.9 |

| 4- (para) | -NO₂ | 6.2 |

| 2- (ortho) | -CN | 7.1 |

| 2- (ortho) | -CF₃ | 4.8 |

| 2- (ortho) | -NH₂ | 25.0 |

| 2- (ortho) | -OCH₃ | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Influence of Benzamide Core Modifications on this compound's Biological Interactions

The benzamide core serves as a central scaffold, and its modification can lead to significant changes in biological activity. Alterations can include isosteric replacement of the phenyl ring or modification of the amide linker.

The amide linker (-CONH-) is crucial for the structural integrity of the molecule and is a key site for hydrogen bonding. Modifications such as N-methylation would remove the hydrogen bond donor capability of the amide nitrogen, which can help to determine its importance in receptor binding. Reversing the amide bond to a retro-amide (-NHCO-) or replacing it with other linkers like a sulfonamide (-SO₂NH-) or an ester (-COO-) would significantly change the electronic and conformational properties of the analogues. A study on benzenesulfonamides carrying a benzamide moiety highlighted the potent inhibitory activities of such hybrid structures against certain enzymes rsc.org.

Stereochemical Considerations in this compound SAR

While this compound itself is an achiral molecule, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities. For example, if the acetyl group on the acetylphenyl moiety were to be reduced to a secondary alcohol, a chiral center would be created. The resulting (R)- and (S)-enantiomers could exhibit different potencies and selectivities due to their distinct three-dimensional arrangements, which would allow for differential interactions with a chiral biological target such as an enzyme or receptor.

Similarly, the introduction of chiral substituents on either of the phenyl rings could lead to atropisomerism if rotation around the single bond connecting the rings is hindered. Although there is no specific literature on the stereochemistry of this compound analogues, it is a critical aspect to consider in the design of new, more specific therapeutic agents.

Development of SAR Models for this compound Based on Experimental and Computational Data

To quantitatively understand the relationship between the chemical structure of this compound analogues and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use statistical methods to correlate variations in physicochemical properties (descriptors) with changes in biological activity.

For a series of this compound analogues, relevant descriptors could include electronic parameters (e.g., Hammett constants, partial charges), steric parameters (e.g., molar refractivity, van der Waals volume), and hydrophobic parameters (e.g., logP). By generating a dataset of analogues with their corresponding biological activities, a QSAR equation can be derived to predict the activity of new, untested compounds.

Computational techniques such as molecular docking can complement experimental SAR studies. Docking the analogues into the active site of a putative biological target can provide insights into their binding modes and help to explain the observed SAR trends. For example, docking studies could reveal why a particular substituent at a specific position enhances or diminishes activity. While no specific QSAR or docking studies have been published for this compound, the principles from studies on other benzamide and nitroaromatic series can be applied to guide the design of more potent analogues.

Advanced Applications and Future Research Directions for N 4 Acetylphenyl 2 Nitrobenzamide

N-(4-acetylphenyl)-2-nitrobenzamide as a Molecular Scaffold for Drug Discovery Lead Optimization

The structure of this compound makes it a compelling scaffold for drug discovery and lead optimization. The benzamide (B126) core is a common feature in many pharmacologically active compounds, and the nitro and acetyl groups offer sites for modification to fine-tune activity, selectivity, and pharmacokinetic properties. researchgate.net

Research into related nitrobenzamide derivatives has revealed significant potential in oncology and microbiology. For instance, various substituted nitrobenzamides have been synthesized and shown to possess potent anti-tumor activities against human cancer cell lines. nih.govresearchgate.net A study on novel 4-substituted-3-nitrobenzamide derivatives indicated that several compounds exhibited strong inhibitory effects on cancer cell lines such as HCT-116, MDA-MB435, and HL-60. nih.gov Similarly, N-alkyl nitrobenzamides have been developed as promising antitubercular agents, showing high activity against Mycobacterium tuberculosis. mdpi.comnih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing new anticancer or antimicrobial drugs.

The lead optimization process could involve modifying the acetyl and nitro groups. The nitro group, a strong electron-withdrawing group, is known to be a pharmacophore but also a potential toxicophore, with its biological effects often dependent on its reduction to the corresponding amine. nih.gov This group can be modulated or replaced with other substituents, such as a trifluoromethyl group, to potentially reduce toxicity while maintaining or enhancing biological activity. mdpi.com The acetyl group on the second phenyl ring provides another handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Table 1: Potential Areas for Lead Optimization of the this compound Scaffold

| Structural Moiety | Potential Modification | Rationale for Optimization |

| Nitro Group | Reduction to an amino group; Replacement with other electron-withdrawing groups (e.g., -CF₃, -CN) | Modulate electronic properties, improve safety profile, and alter target-binding interactions. mdpi.comnih.gov |

| Acetyl Group | Conversion to other functional groups (e.g., alcohol, oxime, amine); Alkylation at the α-carbon | Enhance solubility, introduce new hydrogen bonding sites, and explore new binding pockets in target proteins. |

| Benzene Rings | Introduction of additional substituents (e.g., halogens, methoxy (B1213986) groups) | Fine-tune lipophilicity, improve metabolic stability, and enhance target selectivity. |

| Amide Linker | N-alkylation or replacement with bioisosteres (e.g., sulfonamide, reverse amide) | Increase metabolic stability and alter conformational preferences to improve target affinity. |

Exploration of this compound in Chemical Biology as a Research Tool

Beyond its potential as a therapeutic scaffold, this compound could be developed into a valuable research tool in chemical biology. Its structure is suitable for the design of chemical probes to investigate biological pathways. For example, the nitro group can be exploited for detection purposes. Nitroaromatic compounds are known to be reducible by certain enzymes, such as nitroreductases, which are found in some bacteria and can be expressed in eukaryotic cells for targeted therapies. researchgate.net This suggests that this compound could be a substrate for these enzymes, potentially serving as a probe for their activity in various biological contexts.

Furthermore, the benzamide structure itself has been used to create probes for studying stereochemistry and molecular interactions. nih.govresearchgate.net Derivatives of this compound could be synthesized with fluorescent tags or biotin (B1667282) labels to enable visualization and pull-down experiments, helping to identify protein targets and elucidate mechanisms of action.

This compound in Materials Science Research (e.g., as a ligand, precursor)

In the realm of materials science, this compound holds potential as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). ontosight.ai The amide and nitro groups can act as coordination sites for metal ions. researchgate.net The structural rigidity of the two phenyl rings combined with the flexibility of the amide linker could lead to the formation of novel materials with interesting properties.

The use of ligands is crucial in the synthesis of inorganic nanoparticles, influencing their size, shape, and stability. acs.org Benzamide derivatives have been explored for their ability to form complexes with various metals. researchgate.net The specific combination of functional groups in this compound could result in coordination complexes with unique catalytic, optical, or magnetic properties. Research in this area would involve reacting the compound with different metal salts and characterizing the resulting materials. mdpi.com

Development of Analytical Methods for this compound in Complex Matrices (Research Context)

As with any novel compound intended for research or development, robust analytical methods for its detection and quantification are essential. The analysis of this compound in complex biological or environmental matrices would likely involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). cdc.govresearchgate.netcapes.gov.br

The development of such methods would need to address challenges common to the analysis of nitroaromatic compounds and isomeric structures. For instance, the separation of positional isomers can be complex and may require specialized chromatographic columns and mobile phases. nih.govgoogle.com Method validation would involve assessing parameters like linearity, accuracy, precision, and the limit of detection. nih.gov Surface-enhanced Raman scattering (SERS) has also emerged as a sensitive technique for detecting nitroaromatic compounds, which could be explored for this molecule. acs.org

Table 2: Potential Analytical Techniques for this compound

| Analytical Technique | Application | Potential Advantages and Considerations |

| HPLC-UV/MS | Quantification in biological fluids, reaction monitoring | High selectivity and sensitivity with MS detection; method development needed for isomer separation. cdc.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or degradation products | May require derivatization to improve volatility and thermal stability. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Provides detailed structural information for compound characterization. muthayammal.in |

| Surface-Enhanced Raman Scattering (SERS) | Trace detection for security or environmental screening | High sensitivity for nitroaromatic compounds; requires specialized substrates. acs.org |

Theoretical and Conceptual Innovations for this compound-based Compounds

Computational and theoretical studies can provide valuable insights into the properties and potential of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to predict the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. muthayammal.in Such studies can help to understand the conformational preferences of the molecule, which is crucial for its interaction with biological targets or its assembly into larger material structures.

Molecular docking simulations could be employed to predict the binding modes of this compound derivatives with various protein targets, guiding the rational design of more potent and selective inhibitors. researchgate.net Theoretical calculations can also help in interpreting experimental data, such as NMR and infrared spectra, and in predicting the reactivity of the molecule in different chemical environments.

Interdisciplinary Research Perspectives Involving this compound

The multifaceted potential of this compound naturally lends itself to interdisciplinary research. A collaborative approach involving organic chemists, medicinal chemists, biochemists, materials scientists, and analytical chemists would be essential to fully explore its applications.

For example, the development of this compound as an anticancer agent would require synthesis by organic chemists, biological evaluation by biochemists and pharmacologists, and formulation studies by pharmaceutical scientists. Its application in materials science would necessitate collaboration between synthetic chemists and materials engineers to design and characterize new functional materials. The development of sensitive detection methods would be a joint effort between analytical chemists and the researchers who require such tools. This interdisciplinary approach will be key to unlocking the full scientific potential of this compound and its future derivatives.

Conclusion and Outlook

Summary of Key Academic Findings on N-(4-acetylphenyl)-2-nitrobenzamide

A thorough review of scientific literature and chemical databases indicates that the compound this compound is a largely uninvestigated molecule. There is a significant scarcity of published studies focusing on its synthesis, characterization, and potential applications. While its constituent parts, the 4-acetylphenyl group and the 2-nitrobenzamide (B184338) moiety, are well-known in organic and medicinal chemistry, their specific combination in this isomeric form has not been a subject of focused academic inquiry.

Research on related nitrobenzamide derivatives, however, offers a glimpse into the potential areas of interest. Studies on various N-aryl nitrobenzamides have highlighted their potential as anti-inflammatory and antimycobacterial agents. nih.govmdpi.com For instance, certain nitro-substituted benzamides have demonstrated significant inhibition of nitric oxide production in macrophages, a key process in inflammation. nih.govresearchgate.net Furthermore, the nitro group is recognized as a crucial pharmacophore in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial and anticancer properties. nih.govmdpi.com The metabolic reduction of the nitro group can lead to reactive intermediates that are key to the pharmacological action of these compounds. mdpi.com

The synthesis of similar N-aryl amides has been explored through various methods, including the reaction of nitroarenes with acyl chlorides. nih.govresearchgate.net These studies provide a foundational framework for the potential synthesis of this compound. For example, the Schotten-Baumann reaction, a common method for synthesizing amides from amines and acyl chlorides, is a likely viable route. mdpi.com

Remaining Challenges and Open Questions in this compound Research

The primary challenge in the study of this compound is its current obscurity in the scientific literature. This presents a cascade of fundamental open questions that need to be addressed:

Synthesis and Characterization: The most immediate challenge is the development and optimization of a reliable synthetic route for this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Physicochemical Properties: Basic physicochemical properties, including melting point, solubility, and stability, are currently unknown. These parameters are crucial for any further investigation into its potential applications.

Biological Activity Profile: The biological activity of this compound remains entirely unexplored. It is unknown whether it possesses any of the anti-inflammatory, antimicrobial, or anticancer activities observed in other nitrobenzamide derivatives.

The following interactive data table highlights the current knowledge gap by presenting known data for the likely reactants and the unknown data for the product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 104-107 |

| 2-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 68-70 |

| This compound | C₁₅H₁₂N₂O₄ | 284.27 | Not Available |

Data for reactants sourced from publicly available chemical databases.

Future Prospects and Strategic Directions for Research on this compound

The current lack of information on this compound presents a clear opportunity for novel research. A strategic approach to investigating this compound would involve a phased methodology:

Synthesis and Characterization: The initial focus should be on the chemical synthesis of this compound, likely via the acylation of 4-aminoacetophenone with 2-nitrobenzoyl chloride. Detailed spectroscopic and analytical characterization will be paramount to establish a baseline for future studies.

Computational Studies: In parallel with synthetic efforts, computational modeling and docking studies could predict potential biological targets and physicochemical properties. This in silico approach can help to prioritize and guide subsequent in vitro and in vivo testing.

Screening for Biological Activity: Once the compound is synthesized and characterized, it should be subjected to a broad range of biological screening assays. Based on the activities of related nitrobenzamides, initial screening could focus on:

Anti-inflammatory activity: Assessing its ability to inhibit inflammatory mediators. nih.govresearchgate.netresearchgate.net

Antimicrobial activity: Testing against a panel of bacteria and fungi, including mycobacteria. mdpi.com

Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., acetyl resonance at δ 2.5–2.7 ppm; nitro group deshielding aromatic protons to δ 7.8–8.2 ppm) .

- IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1680 cm⁻¹; nitro group asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 299.1) .

What crystallographic approaches are suitable for determining the solid-state structure of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging intensity data from high-resolution detectors. Key parameters:

- Challenges : Crystallization in polar solvents (e.g., ethanol/water mixtures) may yield twinned crystals; employ SHELXD for structure solution .

How can researchers investigate the biological activity of this compound against enzyme targets?

Advanced Research Question

- Target Selection : Prioritize enzymes with nitro/amide-binding pockets (e.g., cyclooxygenase-2 or kinases) .

- Assay Design :

- Enzyme inhibition : Use fluorescence-based assays (IC₅₀ determination) with purified proteins .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KD values) .

- Data Interpretation : Compare dose-response curves with control inhibitors (e.g., celecoxib for COX-2) to validate specificity .

What methodological considerations are critical for validating HPLC purity analysis of this compound?

Advanced Research Question

- Column Selection : C18 reverse-phase columns (5 µm, 250 mm) resolve nitrobenzamide derivatives .

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry .

- Validation Parameters :

- Linearity : R² > 0.999 over 10–200 µg/mL .

- Limit of detection (LOD) : ≤0.1 µg/mL via signal-to-noise ratio (S/N ≥ 3) .

- Impurity Profiling : Use diode-array detection (DAD) to identify byproducts (e.g., unreacted acetylphenyl precursors) .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Steric Effects : The ortho-nitro group hinders nucleophilic attack at the benzamide core, favoring para-substitution .

- Electronic Effects : Electron-withdrawing nitro and acetyl groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophiles .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH (4–9) and temperature (25–60°C) conditions .

What strategies mitigate toxicity concerns during in vitro testing of this compound?

Basic Research Question

- Dose Optimization : Conduct MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values and establish non-toxic thresholds (e.g., <10 µM) .

- Metabolite Screening : Use LC-MS to identify hepatotoxic metabolites (e.g., nitroso derivatives) in microsomal incubations .

- Solubility Enhancement : Employ DMSO/PBS mixtures (<0.1% DMSO) to prevent solvent-induced cytotoxicity .

How can computational modeling predict the pharmacokinetic properties of this compound?

Advanced Research Question

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate:

- Docking Studies : AutoDock Vina simulates binding to serum albumin (binding energy ≤ -7 kcal/mol) to predict plasma protein interaction .

What are the limitations of current research on this compound, and how can they be addressed?

Q. Critical Analysis

- Structural Complexity : Difficulty in crystallizing nitrobenzamide derivatives requires alternative techniques like powder XRD .

- Bioactivity Gaps : Limited in vivo data necessitate rodent models for pharmacokinetic profiling .

- Synthetic Scalability : Batch-to-batch variability in nitro reduction steps demands DOE (Design of Experiments) optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.